molecular formula C9H14O4 B13189201 Methyl hexahydro-2H-furo[3,2-c]pyran-3a-carboxylate

Methyl hexahydro-2H-furo[3,2-c]pyran-3a-carboxylate

Cat. No.: B13189201
M. Wt: 186.20 g/mol
InChI Key: XHJFJKJPRSGAFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl hexahydro-2H-furo[3,2-c]pyran-3a-carboxylate is a chemical compound with the molecular formula C9H14O4 and a molecular weight of 186.21 g/mol . It is a derivative of furo[3,2-c]pyran, a bicyclic structure containing both furan and pyran rings. This compound is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl hexahydro-2H-furo[3,2-c]pyran-3a-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a furan derivative with a suitable pyran precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced catalysts can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl hexahydro-2H-furo[3,2-c]pyran-3a-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl hexahydro-2H-furo[3,2-c]pyran-3a-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl hexahydro-2H-furo[3,2-c]pyran-3a-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl hexahydro-2H-furo[3,2-c]pyran-3a-carboxylate is unique due to its specific bicyclic structure and functional groups, which confer distinct chemical properties and reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

methyl 2,3,4,6,7,7a-hexahydrofuro[3,2-c]pyran-3a-carboxylate

InChI

InChI=1S/C9H14O4/c1-11-8(10)9-3-5-13-7(9)2-4-12-6-9/h7H,2-6H2,1H3

InChI Key

XHJFJKJPRSGAFL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCOC1CCOC2

Origin of Product

United States

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